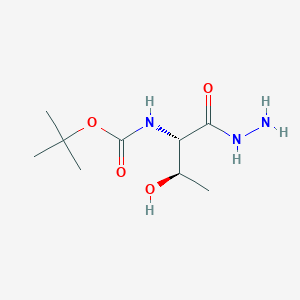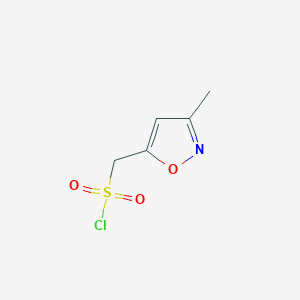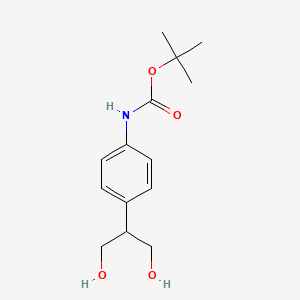
2-(4-Boc-amino-phenyl)-1,3-propanediol
Descripción general
Descripción
2-(4-Boc-amino-phenyl)-1,3-propanediol (2-BAPPD) is an organic compound used in the synthesis of various pharmaceuticals and other compounds. It is a derivative of 1,3-propanediol, which is an alcohol compound used in the synthesis of a variety of compounds. 2-BAPPD is a useful molecule for the synthesis of various compounds due to its ability to form stable bonds with other molecules. In addition, it can be used as a building block for the synthesis of complex molecules.
Aplicaciones Científicas De Investigación
Synthetic Studies and Chemical Transformations
Research has delved into the synthetic applications of compounds similar to 2-(4-Boc-amino-phenyl)-1,3-propanediol, exploring their potential in creating new chemical entities and reactions. For example, studies on the ammonolysis of 2,3-epoxy-3-phenyl-1-propanol have led to the derivation of 1-phenyl-1-amino-2,3-propanediol, showcasing a method for obtaining amino diol compounds which are structurally related to the compound of interest (Suami, Tetsuo et al., 1956). This highlights the versatility of propanediol derivatives in synthetic organic chemistry.
Enantioselective Synthesis and Catalysis
The enantioselective synthesis and applications of chiral propanediol derivatives have been extensively studied, demonstrating their utility in producing optically active compounds. For instance, research on asymmetric synthesis from 3-phenyloxiran-2-ylmethanol to derivatives like pseudoephedrine, utilizing stereospecific exchanges of amino and alcohol functions, provides insight into the manipulation of stereochemistry for desired outcomes (Testa, M. et al., 2001).
Materials Science and Sensing Applications
In materials science, propanediol derivatives have been explored for their potential in creating new materials with unique properties. An example is the cyclic boron esterification of aryl boronic acids with dihydric alcohols, such as 1,3-propanediol, to screen organic room-temperature phosphorescent (RTP) and mechanoluminescent (ML) materials. This demonstrates the compound's role in developing advanced materials with potential applications in sensing, displays, and lighting technologies (Zhang, Kai et al., 2018).
Biotechnological and Biochemical Applications
Biotechnological applications of propanediol derivatives include their role in metabolic engineering for the production of valuable chemicals. For instance, genetically engineered microorganisms have been developed to enhance the biosynthesis of 1,3-propanediol, a compound closely related to the target molecule, from glycerol. This showcases the compound's potential in sustainable chemical production and its role in industrial biotechnology (Yang, Miaomiao et al., 2018).
Propiedades
IUPAC Name |
tert-butyl N-[4-(1,3-dihydroxypropan-2-yl)phenyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO4/c1-14(2,3)19-13(18)15-12-6-4-10(5-7-12)11(8-16)9-17/h4-7,11,16-17H,8-9H2,1-3H3,(H,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSGLJLLZELYVRX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC=C(C=C1)C(CO)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Boc-amino-phenyl)-1,3-propanediol | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


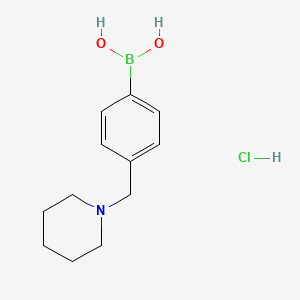
![3-(3-Benzyl-1,2,4-oxadiazol-5-yl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine HCl](/img/structure/B1526293.png)
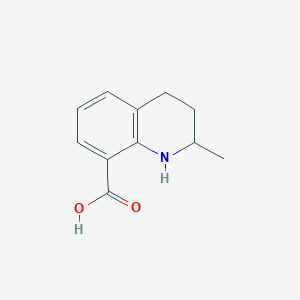
![7-Bromo-2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1526296.png)
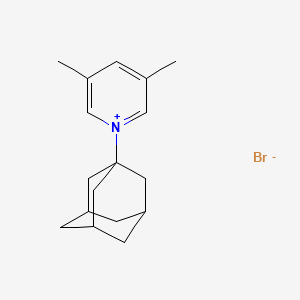
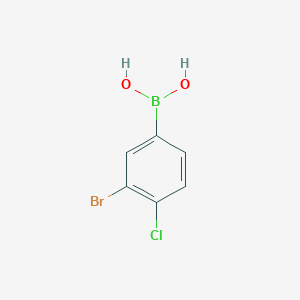
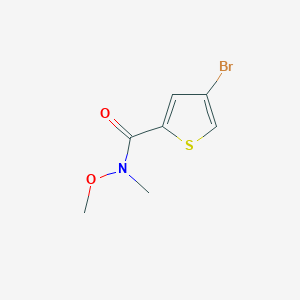

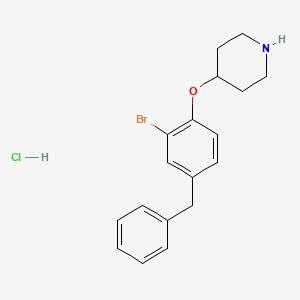
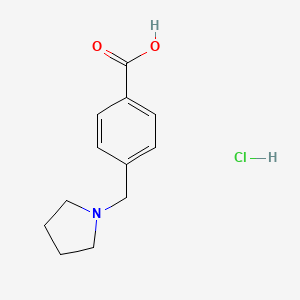
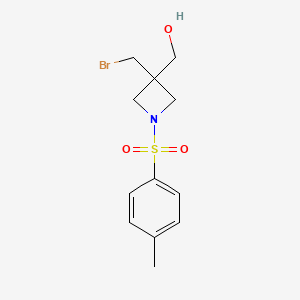
![7-Benzyl-4-chloro-5,6,7,8-tetrahydropyrido[3,4-d]pyrimidine hydrochloride](/img/structure/B1526309.png)
